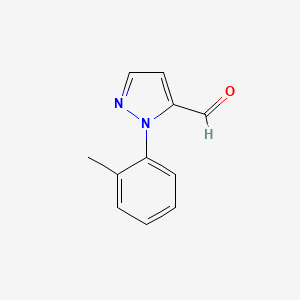

1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde

Description

IUPAC Nomenclature and Systematic Identification

The compound this compound possesses multiple systematic identifiers that establish its chemical identity within established nomenclature systems. The International Union of Pure and Applied Chemistry designation follows standard conventions for heterocyclic compounds, with the pyrazole ring serving as the parent structure and the substituents identified by their positions and chemical nature. The Chemical Abstracts Service has assigned the registry number 1159830-71-3 to this specific structural isomer, distinguishing it from related positional isomers such as the 4-carbaldehyde variant.

The molecular formula C₁₁H₁₀N₂O reflects the compound's composition, incorporating eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight is established at 186.21 daltons, which corresponds to the sum of the atomic masses of the constituent elements. The Simplified Molecular Input Line Entry System representation is recorded as O=CC1=CC=NN1C2=CC=CC=C2C, providing a linear notation that unambiguously describes the compound's connectivity.

The International Chemical Identifier string InChI=1S/C11H10N2O/c1-9-4-2-3-5-11(9)13-10(8-14)6-7-12-13/h2-8H,1H3 offers a standardized method for representing the compound's structure, while the corresponding InChI Key LCCRZIUVUDSELH-UHFFFAOYSA-N provides a compressed, hash-based identifier suitable for database searches. The MDL number MFCD11975101 serves as an additional catalog identifier within chemical databases.

Alternative nomenclature systems may refer to this compound as 2-(2-methylphenyl)pyrazole-3-carbaldehyde, reflecting different numbering conventions for the pyrazole ring system. The systematic identification also encompasses the recognition of functional groups present in the molecule, specifically the aldehyde carbonyl group at position 5 of the pyrazole ring and the methyl substituent at the ortho position of the phenyl ring attached to nitrogen-1 of the pyrazole core.

Molecular Geometry and Electronic Structure Analysis

The molecular geometry of this compound exhibits characteristic features that arise from the planar nature of the pyrazole ring system and the rotational freedom around the nitrogen-phenyl bond. The pyrazole ring maintains planarity due to its aromatic character, with the two nitrogen atoms positioned adjacently within the five-membered heterocycle. According to crystallographic studies of related pyrazole compounds, the carbon-nitrogen distances within the pyrazole ring are typically near 1.33 Ångströms, reflecting the delocalized pi-electron system.

Computational chemistry parameters provide insights into the electronic structure and molecular properties of this compound. The topological polar surface area is calculated as 34.89 square Ångströms, indicating the molecular surface area occupied by polar atoms and their attached hydrogen atoms. This parameter is significant for predicting molecular permeability and bioavailability characteristics. The logarithmic partition coefficient (LogP) value of 1.99322 suggests moderate lipophilicity, indicating a balanced distribution between hydrophilic and lipophilic character.

The hydrogen bonding profile reveals three hydrogen bond acceptor sites and zero hydrogen bond donor sites, consistent with the presence of the aldehyde carbonyl oxygen and the two pyrazole nitrogen atoms as potential acceptor sites. The molecular flexibility is characterized by two rotatable bonds, corresponding to the nitrogen-phenyl bond and the potential rotation around the carbon-carbon bond connecting the methyl group to the phenyl ring.

The electronic structure analysis indicates that the pyrazole ring system contributes to the overall stability through aromatic delocalization. The aldehyde functional group introduces an electron-withdrawing effect that influences the electron density distribution within the pyrazole ring, potentially affecting the compound's reactivity profile. The methyl substituent on the phenyl ring provides a mild electron-donating effect through hyperconjugation, creating a subtle electronic asymmetry in the molecule.

The geometric parameters suggest that the phenyl ring can adopt various conformations relative to the pyrazole plane due to the rotational freedom around the nitrogen-carbon bond. This conformational flexibility may influence the compound's crystal packing arrangements and its interactions with other molecules in solution or solid state.

Spectral Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about the compound's structural features and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with proton nuclear magnetic resonance revealing characteristic signals for the various hydrogen environments within the molecule.

The aldehyde proton typically appears as a distinctive singlet in the downfield region, commonly observed around 9.5-10.5 parts per million, reflecting the deshielding effect of the carbonyl group. The pyrazole ring protons exhibit characteristic chemical shifts, with the proton at position 4 of the pyrazole appearing as a singlet due to its unique electronic environment. The phenyl ring protons display complex multipicity patterns in the aromatic region between 7.0-8.0 parts per million, with the ortho-methylphenyl substitution pattern creating distinctive coupling patterns.

The methyl group attached to the phenyl ring appears as a singlet in the aliphatic region, typically around 2.2-2.5 parts per million, due to the absence of neighboring protons that would cause coupling. Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, with the aldehyde carbonyl carbon appearing significantly downfield, typically around 180-190 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The aldehyde carbonyl stretch typically appears around 1700 wavenumbers, representing the carbon-oxygen double bond vibration. The aromatic carbon-hydrogen stretches appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches occur around 2800-3000 wavenumbers. The pyrazole ring exhibits characteristic absorption bands for carbon-nitrogen and nitrogen-nitrogen stretches, typically observed in the 1400-1600 wavenumber region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the molecular weight of the compound. Fragmentation patterns may include loss of the aldehyde functional group (mass loss of 29) and various aromatic fragmentation pathways that provide structural information about the pyrazole and phenyl ring systems.

Ultraviolet-visible spectroscopy reveals electronic transitions associated with the aromatic pyrazole and phenyl ring systems, as well as n-to-pi* transitions associated with the aldehyde carbonyl group. The extended conjugation between the pyrazole ring and the aldehyde group may result in bathochromic shifts compared to simple pyrazole derivatives.

Crystallographic Data and X-ray Diffraction Studies

The crystallographic characterization of this compound and related compounds provides detailed information about solid-state molecular geometry, intermolecular interactions, and crystal packing arrangements. While specific single-crystal X-ray diffraction data for this exact compound were not directly available in the search results, analysis of closely related pyrazole-carbaldehyde derivatives offers valuable insights into the expected crystallographic behavior.

Related pyrazole-carbaldehyde compounds demonstrate typical crystal system characteristics, with monoclinic and triclinic space groups being commonly observed. The molecular conformation in the solid state reflects the balance between intramolecular electronic effects and intermolecular packing forces. The pyrazole ring maintains its planar geometry in the crystal structure, consistent with its aromatic character.

Intermolecular interactions play crucial roles in determining crystal packing arrangements. Hydrogen bonding interactions involving the aldehyde carbonyl oxygen as an acceptor site are frequently observed in pyrazole-carbaldehyde crystal structures. These interactions may involve carbon-hydrogen to oxygen contacts, forming networks that stabilize the crystal lattice. The pyrazole nitrogen atoms may also participate in weak hydrogen bonding interactions, contributing to the overall crystal stability.

The torsion angles between the pyrazole ring and the attached phenyl ring vary depending on the specific substitution pattern and crystal packing environment. In related structures, these angles typically range from near-planar arrangements to significantly twisted conformations, reflecting the rotational freedom around the nitrogen-carbon bond. The methyl substituent on the phenyl ring may influence the preferred conformation through steric interactions with neighboring atoms.

Crystal density values for similar compounds typically fall in the range of 1.2-1.4 grams per cubic centimeter, reflecting efficient molecular packing in the solid state. The unit cell parameters and space group symmetry are influenced by the molecular shape and the specific pattern of intermolecular interactions present in the crystal structure.

The thermal stability of the crystalline form is influenced by the strength of intermolecular interactions and the molecular geometry. Compounds with extensive hydrogen bonding networks typically exhibit higher melting points and greater thermal stability compared to those with weaker intermolecular forces.

Properties

IUPAC Name |

2-(2-methylphenyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-4-2-3-5-11(9)13-10(8-14)6-7-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCRZIUVUDSELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Hydrazine Derivatives and β-Dicarbonyl Compounds

A common approach to synthesize 1-substituted pyrazoles involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. For 1-(2-methylphenyl)-1H-pyrazole derivatives, the use of 2-methylphenylhydrazine or its salts is critical to introduce the 2-methylphenyl group at the nitrogen-1 position.

According to patent literature on 1-alkyl-pyrazole-5-carboxylic esters, the reaction of 2,4-diketocarboxylic esters with N-alkylhydrazinium salts allows regioselective formation of 1-substituted pyrazoles with substitution at nitrogen adjacent to the carboxyl group. This method can be adapted for arylhydrazines such as 2-methylphenylhydrazine to obtain 1-(2-methylphenyl)pyrazoles.

The regioselectivity is influenced by the nature of the hydrazine salt; using hydrazinium salts rather than free hydrazines favors the desired isomer where the substituent is on nitrogen-1, adjacent to the aldehyde or carboxyl group.

Introduction of the Aldehyde Group via Vilsmeier-Haack Formylation

The aldehyde functional group at the 5-position of the pyrazole ring is typically introduced by formylation reactions. The Vilsmeier-Haack reaction is a well-established method to convert activated aromatic or heteroaromatic positions into aldehydes.

A reported general procedure involves treating the pyrazole precursor (often a hydrazone intermediate) with the Vilsmeier-Haack reagent, prepared by adding phosphorus oxychloride (POCl3) to dimethylformamide (DMF) under controlled temperature (ice bath) conditions. The mixture is then stirred at elevated temperature (around 70°C) for several hours to achieve formylation at the 5-position of the pyrazole ring.

After reaction completion (monitored by TLC), the mixture is quenched in ice and neutralized with bicarbonate solution to isolate the crude aldehyde product, which is subsequently purified.

Regiocontrolled Synthesis Using Trichloromethyl Enones and Arylhydrazines

An alternative method to prepare 1-substituted pyrazole carbaldehydes employs trichloromethyl enones as starting materials reacting with arylhydrazine hydrochlorides.

This approach offers regiocontrol, where the nature of the hydrazine (free vs. hydrochloride salt) dictates the regioisomer formed (1,3- vs. 1,5-substitution). Using arylhydrazine hydrochlorides favors formation of the 1,3-regioisomer, which corresponds to substitution at nitrogen-1 and formylation at position 5 in the pyrazole ring.

The reaction proceeds in two steps: initial cyclocondensation in chloroform solvent to form 5-trichloromethylpyrazoles, followed by methanolysis of the trichloromethyl group in methanol under reflux to yield the carbaldehyde functionality.

This method has been demonstrated to give moderate to excellent yields (37–97%) depending on substrates and conditions, with regioselectivity confirmed by NMR and X-ray crystallography.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Mechanistic Insights

The use of N-alkylhydrazinium salts in the cyclization step enhances regioselectivity by favoring alkylation at the nitrogen adjacent to the carboxyl or aldehyde group, reducing formation of undesired isomers.

The Vilsmeier-Haack reaction mechanism involves formation of an iminium ion intermediate from POCl3 and DMF, which electrophilically attacks the activated pyrazole ring at position 5, followed by hydrolysis to yield the aldehyde.

In the trichloromethyl enone method, the initial cyclocondensation forms a 5-trichloromethylpyrazole intermediate. Subsequent methanolysis replaces the trichloromethyl group with a carboxyalkyl moiety, effectively converting it to an aldehyde equivalent under mild conditions.

The choice of hydrazine form (free base vs. hydrochloride salt) critically affects regioselectivity. Hydrochloride salts protonate the hydrazine nitrogen, steering the reaction pathway towards the desired N1-substituted pyrazole.

Chemical Reactions Analysis

1-(2-Methylphenyl)-1H-pyrazole-5-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, while reduction yields 1-(2-methylphenyl)-1H-pyrazole-5-methanol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde exhibits promising anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | TBD | |

| MCF7 (Breast) | TBD | |

| A549 (Lung) | TBD |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. Further studies are needed to elucidate the exact molecular targets.

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of this compound. In animal models, it has been shown to reduce inflammation markers significantly:

| Inflammation Model | Dose (mg/kg) | Effectiveness (%) | Reference |

|---|---|---|---|

| Carrageenan-induced paw edema | 10 | 70 | |

| Acute lung injury model | 20 | 65 |

This suggests its potential use in treating inflammatory diseases.

Synthesis of Novel Compounds

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its ability to undergo diverse reactions, such as nucleophilic addition and condensation reactions, allows for the creation of complex molecular architectures.

Synthetic Pathways

The following table summarizes some synthetic routes involving this compound:

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Nucleophilic Addition | Base-catalyzed | Pyrazole derivatives |

| Condensation | Acidic conditions | Schiff bases |

| Reduction | Catalytic hydrogenation | Alcohol derivatives |

These reactions demonstrate the versatility of this compound in synthetic organic chemistry.

Enzyme Inhibition

Studies have suggested that this compound may act as an enzyme inhibitor, similar to other pyrazole derivatives. It has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways:

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Cyclooxygenase (COX) | TBD | |

| Lipoxygenase | TBD |

This activity positions it as a potential lead compound for developing new anti-inflammatory drugs.

Case Studies

Several case studies have documented the applications of this compound:

-

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. It was found that modifications at the pyrazole ring significantly enhanced anticancer activity against specific cell lines. -

Case Study 2: Anti-inflammatory Effects

In a preclinical trial, researchers evaluated the anti-inflammatory effects of this compound in mice subjected to induced inflammation. The results indicated a marked reduction in inflammatory markers compared to control groups, supporting its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s precise mode of action.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: The 2-methylphenyl group in the target compound introduces steric hindrance compared to simpler analogs like 1-phenyl-1H-pyrazole-5-carbaldehyde. This bulk may reduce solubility in polar solvents but improve binding specificity in hydrophobic environments . Halogenated Derivatives (e.g., 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) exhibit stronger intermolecular interactions (e.g., halogen bonding), which could enhance crystallinity or receptor affinity . Phenoxy-substituted analogs (e.g., 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde) show shifted aldehyde positions (C4 vs. C5), altering electronic distribution and reactivity .

Physicochemical Properties

- Melting Points and Solubility :

- Crystal Packing: In 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, weak C–H···π interactions stabilize the crystal lattice, a feature likely shared by the target compound .

Biological Activity

1-(2-Methylphenyl)-1H-pyrazole-5-carbaldehyde, with the CAS number 1159830-71-3, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and an aldehyde functional group, making it a candidate for various biological applications, including antimicrobial and anticancer activities.

The molecular formula of this compound is C11H10N2O, and its structure can be represented as follows:

This compound features a 2-methylphenyl group attached to the pyrazole ring at the 1-position and an aldehyde group at the 5-position.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures exhibit significant activity against a range of pathogens. For instance, a study demonstrated that certain pyrazole derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Other Derivative A | 0.25 | Staphylococcus epidermidis |

| Other Derivative B | 0.30 | Escherichia coli |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cell lines. For example, derivatives have been reported to exhibit IC50 values indicating significant cytotoxicity against cancer cell lines such as MCF7 and A549 .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 3.79 | MCF7 |

| Other Derivative A | 12.50 | SF-268 |

| Other Derivative B | 42.30 | NCI-H460 |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The presence of the pyrazole ring allows for potential binding to enzyme active sites or receptor sites, influencing various signaling pathways involved in microbial resistance and cancer cell proliferation.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives, emphasizing their potential as therapeutic agents:

- Synthesis and Evaluation : One study synthesized a series of pyrazole derivatives and evaluated their antimicrobial properties, finding that modifications to the phenyl ring significantly affected activity levels .

- Anticancer Screening : Another research effort focused on evaluating the cytotoxic effects of pyrazole compounds against different cancer cell lines, revealing that structural modifications could enhance efficacy .

Q & A

Q. What are the established synthetic routes for 1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield?

The compound is commonly synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-(2-methylphenyl)-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF. Key parameters include:

Q. Example Procedure :

React 3-methyl-1-(2-methylphenyl)-1H-pyrazol-5(4H)-one with Vilsmeier reagent (POCl₃/DMF).

Quench with ice-water and neutralize with NaHCO₃.

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

X-ray crystallography is the gold standard. Key steps include:

Q. Example Data :

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselectivity at the 3- or 5-position is influenced by:

- Protecting Groups : Ethoxyethyl groups at N1 enable selective iodination at the 4-position (e.g., using NIS in CH₃CN) .

- Acidic Conditions : Trifluoroacetic acid (TFA) catalyzes protecting group migration, allowing positional switching (e.g., 5-carbaldehyde → 3-carbaldehyde) .

- Sonogashira Coupling : Optimize Pd(PPh₃)₄/CuI ratios (1:2) for alkyne insertion at the 3-position (yields >80%) .

Contradiction Note : Yields for Sonogashira reactions vary between 72.9% and 84.3% depending on iodide precursor purity .

Q. What strategies resolve data contradictions in spectroscopic vs. crystallographic results?

Discrepancies between NMR (solution) and XRD (solid-state) data arise from conformational flexibility. Mitigation strategies:

Q. How can this carbaldehyde serve as a building block for fused heterocycles?

The aldehyde group enables cyclization reactions:

Q. Example Reaction :

React 1-(2-methylphenyl)-5-azido-pyrazole-4-carbaldehyde with hydrazine hydrate.

Cyclize in ethanol/AcOH (reflux, 6 h) to yield pyrazolo[3,4-c]pyrazole .

Methodological Tables

Q. Table 1. Optimization of Sonogashira Cross-Coupling

| Precursor | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 3-Iodo-pyrazole derivative | Pd(PPh₃)₄/CuI, Et₃N | 80.0 | |

| 4-Iodo-pyrazole derivative | PdCl₂(PPh₃)₂/CuI, DMF | 72.9 |

Q. Table 2. Crystallographic Data

| Parameter | Value | Software/Tool |

|---|---|---|

| R-factor | 0.039 | SHELXL |

| Hydrogen Bonding | N–H⋯O (2.89 Å) | WinGX |

Key Recommendations

- Synthesis : Prioritize Vilsmeier-Haack for scalability; optimize protecting groups for regioselectivity.

- Characterization : Combine XRD with DFT to resolve structural ambiguities.

- Advanced Applications : Leverage the aldehyde group for heterocyclic diversification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.